molecular formula C6H10N4 B1489722 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1702034-96-5

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1489722
CAS No.: 1702034-96-5
M. Wt: 138.17 g/mol
InChI Key: ASTQPMVMXNNDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic organic compound characterized by its fused ring structure containing nitrogen atoms. This compound is part of the triazolopyrimidine family, which is known for its diverse biological and chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the ERK signaling pathway . This pathway is critical for cell proliferation and survival, and its inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Additionally, molecular docking studies have shown that this compound has favorable pharmacokinetic properties, making it a promising candidate for further drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under normal storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound maintains its inhibitory effects on CDK2 and other targets for extended periods, although some degradation may occur over time . Long-term studies in vivo have demonstrated that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been noted, with a clear dose-response relationship indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound’s metabolism can affect its overall efficacy and safety profile, highlighting the importance of understanding its metabolic pathways in drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has found applications in various fields of scientific research:

  • Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is structurally similar to other triazolopyrimidines, such as 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine and 2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. These compounds share the characteristic fused ring structure but differ in the position and nature of substituents. The unique properties of this compound, such as its reactivity and biological activity, distinguish it from its analogs.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of new molecules and the development of novel therapeutic agents. Further research into its properties and applications will continue to expand its utility in various fields.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTQPMVMXNNDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.